Dicyclopentyldichlorosilane

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

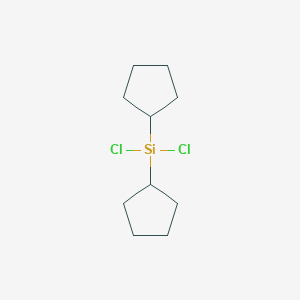

Structure

2D Structure

3D Structure

特性

IUPAC Name |

dichloro(dicyclopentyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18Cl2Si/c11-13(12,9-5-1-2-6-9)10-7-3-4-8-10/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMVGLWQJKLGKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)[Si](C2CCCC2)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446128 | |

| Record name | Dicyclopentyldichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139147-73-2 | |

| Record name | 1,1′-(Dichlorosilylene)bis[cyclopentane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139147-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorodicyclopentylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139147732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicyclopentyldichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorodicyclopentylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dicyclopentyldichlorosilane: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 139147-73-2

An In-depth Technical Guide

This technical guide provides a comprehensive overview of dicyclopentyldichlorosilane, a versatile organosilicon compound. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's chemical and physical properties, outlines a detailed experimental protocol for its synthesis, discusses its applications with a focus on organic and pharmaceutical synthesis, and provides essential safety and handling information.

Chemical and Physical Properties

This compound is a transparent liquid with the chemical formula C₁₀H₁₈Cl₂Si.[1][2] It is a member of the halosilane family of organic silicon compounds.[1] The defining feature of its molecular structure is a central silicon atom bonded to two chlorine atoms and two cyclopentyl groups.

A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | Unit | Source(s) |

| Molecular Weight | 237.24 | g/mol | [1][2][3][4] |

| Boiling Point | 264.855 | °C (at 760 mmHg) | [1] |

| Flash Point | 108.852 | °C | [1] |

| Density | 1.096 | g/mL | [1] |

| Refractive Index | 1.491 | [1] | |

| Vapor Density | 0.016 | mmHg (at 25 °C) | [1] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved via a Grignard reaction, a well-established method in organometallic chemistry. The following protocol is a detailed methodology based on principles described in the scientific literature.[5]

Objective: To synthesize this compound from tetrachlorosilane and a cyclopentyl magnesium halide Grignard reagent.

Materials:

-

Tetrachlorosilane (SiCl₄)

-

Magnesium turnings

-

Cyclopentyl halide (e.g., cyclopentyl bromide or chloride)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for initiation)

-

Nitrogen or Argon gas (for inert atmosphere)

-

Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)

-

Distillation apparatus

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be thoroughly dried to exclude moisture.

-

In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen/argon inlet, place magnesium turnings.

-

Add a small crystal of iodine to the flask to help initiate the reaction.

-

Prepare a solution of cyclopentyl halide in anhydrous diethyl ether or THF.

-

Add a small amount of the cyclopentyl halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, add the remaining cyclopentyl halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction of the magnesium. The resulting solution is the cyclopentyl magnesium halide Grignard reagent.

-

-

Reaction with Tetrachlorosilane:

-

In a separate, dry, three-necked flask under an inert atmosphere, prepare a solution of tetrachlorosilane in anhydrous diethyl ether or THF.

-

Cool the tetrachlorosilane solution in an ice bath.

-

Slowly add the prepared Grignard reagent to the tetrachlorosilane solution via a dropping funnel with vigorous stirring. A 2:1 molar ratio of the Grignard reagent to tetrachlorosilane is required.

-

The reaction is exothermic; maintain the temperature of the reaction mixture between 20 to 100 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours or gently reflux to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

After the reaction is complete, the precipitated magnesium salts are removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate by distillation.

-

The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.

-

Applications in Organic and Pharmaceutical Synthesis

While direct applications of this compound in drug molecules are not widely documented, its significance lies in its role as a precursor to other valuable organosilicon compounds, particularly silylating agents.

Precursor to Silylating Agents

This compound can be readily converted to dicyclopentyldialkoxysilanes, such as dicyclopentyldimethoxysilane.[5] These dialkoxysilanes are effective bifunctional silylating agents.[6] Silylating agents are crucial in organic synthesis for the temporary protection of reactive functional groups, such as hydroxyl, amino, and carboxyl groups.[3][7] This protection prevents unwanted side reactions during chemical transformations.[7]

In the context of drug development, the synthesis of complex pharmaceutical molecules often requires a multi-step approach where protecting groups are essential.[8][9][10] The bulky cyclopentyl groups in this compound-derived silylating agents can offer unique steric and electronic properties, potentially providing selectivity in reactions where other silylating agents like tert-butyldimethylchlorosilane may not be suitable.[5] Bifunctional silylating agents are particularly useful for protecting two adjacent hydroxyl groups and have found applications in the development of nucleic acid anticancer agents and anti-HIV drugs.[6]

Role in Catalysis

The derivative, dicyclopentyldimethoxysilane, is also utilized as an external donor in Ziegler-Natta catalyst systems for the polymerization of propylene. While this application is primarily in materials science, the principles of stereoselective catalysis are of interest in pharmaceutical manufacturing for controlling the chirality of drug molecules.

Safety and Handling

This compound is a reactive and hazardous chemical that must be handled with appropriate safety precautions. The following information is a summary of key safety data.

Hazard Statements:

-

Causes severe skin burns and eye damage.

-

Toxic to aquatic life with long-lasting effects.

Precautionary Statements:

-

Do not breathe dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Avoid release to the environment.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Keep away from sources of ignition.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Reacts violently with water.

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a valuable organosilicon compound with significant potential as a precursor in specialized chemical syntheses. For researchers and professionals in drug development, its utility lies in its conversion to bifunctional silylating agents that can offer unique advantages in the protection of reactive functional groups during the synthesis of complex pharmaceutical molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective application in research and development.

References

- 1. Organofunctional Silanes. What they are, how they work, where to use them. [garzantispecialties.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. EP0460590A1 - Dicyclopentyldialkoxy silanes - Google Patents [patents.google.com]

- 6. Silylating Agents Details | Shin-Etsu Silicones [shinetsusilicones.com]

- 7. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 8. catalogimages.wiley.com [catalogimages.wiley.com]

- 9. peptide.com [peptide.com]

- 10. biosynth.com [biosynth.com]

Dicyclopentyldichlorosilane molecular structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclopentyldichlorosilane ((C₅H₉)₂SiCl₂) is a valuable organosilicon compound with significant potential in various scientific and industrial applications. Its unique molecular structure, characterized by two cyclopentyl groups and two chlorine atoms attached to a central silicon atom, imparts specific chemical reactivity and physical properties. This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, synthesis, reactivity, and safety considerations of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science who are interested in utilizing this versatile chemical.

Molecular Structure and Identification

This compound is a tetrahedral molecule with a central silicon atom bonded to two cyclopentyl rings and two chlorine atoms.

| Identifier | Value |

| IUPAC Name | Dichloro(dicyclopentyl)silane |

| Chemical Formula | C₁₀H₁₈Cl₂Si |

| CAS Number | 139147-73-2 |

| Molecular Weight | 237.24 g/mol |

| Canonical SMILES | C1CCC(C1)--INVALID-LINK--(Cl)Cl |

| InChI Key | DRMVGLWQJKLGKR-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 264.8 °C @ 760 mmHg | |

| Flash Point | 108.9 °C | |

| Density | 1.096 g/mL at 25 °C | |

| Refractive Index | 1.491 | |

| Solubility | Reacts with water and protic solvents. Soluble in aprotic organic solvents like diethyl ether and tetrahydrofuran. | |

| Reactivity | Highly reactive with water, alcohols, and other nucleophiles, leading to the substitution of the chlorine atoms. |

Synthesis of this compound

This compound can be synthesized through two primary methods: the Grignard reaction and hydrosilylation.

Grignard Reaction

The Grignard reaction is a common method for forming carbon-silicon bonds.[1][2][3] In this synthesis, a Grignard reagent, cyclopentylmagnesium chloride or bromide, is reacted with a silicon tetrachloride.

Experimental Protocol (General Procedure):

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of cyclopentyl halide (e.g., cyclopentyl bromide) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to initiate the reaction. The mixture is typically refluxed to ensure complete formation of the Grignard reagent.[4]

-

Reaction with Silicon Tetrachloride: The freshly prepared Grignard reagent is then slowly added to a cooled solution of silicon tetrachloride in an anhydrous solvent. The reaction is exothermic and should be carefully controlled.

-

Work-up: After the reaction is complete, the mixture is typically quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under vacuum to yield pure this compound.[1]

Hydrosilylation

Hydrosilylation involves the addition of a silicon-hydrogen bond across a double bond.[5] In this case, cyclopentene is reacted with dichlorosilane (H₂SiCl₂) in the presence of a platinum-based catalyst, such as Speier's catalyst (H₂PtCl₆).[6][7][8]

Experimental Protocol (General Procedure):

-

Reaction Setup: A pressure reactor is charged with cyclopentene and a solution of the platinum catalyst in a suitable solvent (e.g., isopropanol).

-

Addition of Dichlorosilane: Dichlorosilane is then carefully introduced into the reactor. The reaction is typically carried out at elevated temperatures and pressures.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC).

-

Purification: Upon completion, the catalyst is typically removed by filtration, and the product is purified by fractional distillation under reduced pressure.

Reactivity and Potential Applications

The reactivity of this compound is dominated by the two reactive Si-Cl bonds. These bonds are susceptible to nucleophilic attack, making the compound a versatile precursor for the synthesis of other organosilicon compounds.

Hydrolysis and Condensation

This compound readily reacts with water in a hydrolysis reaction to form dicyclopentylsilanediol, which can then undergo condensation to form polysiloxanes.

Applications

The specific properties of this compound make it a candidate for several applications:

-

Precursor for Silicon-Containing Materials: Due to its ability to form polysiloxanes, it can be used as a precursor for the synthesis of silicones and other silicon-based polymers with specific thermal and mechanical properties imparted by the bulky cyclopentyl groups.[9][10][11][12][13]

-

Ziegler-Natta Catalysis: Organosilanes are often used as external electron donors in Ziegler-Natta catalyst systems for olefin polymerization.[14][15][16][17][18] The steric bulk of the cyclopentyl groups in this compound could influence the stereoselectivity and activity of the catalyst.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (typically 0.8-2.0 ppm) corresponding to the protons of the two cyclopentyl rings.[19][20][21] The integration of these signals would correspond to 18 protons.

-

¹³C NMR: The carbon NMR spectrum would likely display multiple signals for the non-equivalent carbons of the cyclopentyl rings, typically in the range of 25-45 ppm.[22][23][24][25]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the C-H and Si-Cl bonds.[26][27][28][29][30]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H stretch (cyclopentyl) | 2850-2960 |

| C-H bend (cyclopentyl) | ~1450 |

| Si-Cl stretch | 450-650 |

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), this compound would likely exhibit a molecular ion peak (M⁺) at m/z 236 (for the most abundant isotopes ³⁵Cl and ²⁸Si).[31][32][33][34][35] The isotopic pattern of the molecular ion and fragment ions containing chlorine would be characteristic, showing peaks for ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways would involve the loss of chlorine atoms and cyclopentyl groups.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Summary:

-

Corrosive: Causes severe skin burns and eye damage.

-

Reactive with Water: Reacts with water and moisture to produce corrosive hydrogen chloride gas.

-

Inhalation Hazard: Vapors are irritating to the respiratory tract.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from water and moisture.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable organosilicon compound with a unique combination of reactivity and steric bulk. Its synthesis via Grignard or hydrosilylation routes provides access to a versatile precursor for advanced materials and catalyst systems. A thorough understanding of its properties, reactivity, and safe handling procedures is crucial for its effective and responsible use in research and development. Further studies into its specific applications and detailed toxicological profile will undoubtedly expand its utility in various scientific fields.

References

- 1. benchchem.com [benchchem.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. ris.utwente.nl [ris.utwente.nl]

- 6. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US7288145B2 - Precursors for depositing silicon containing films - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. US9371338B2 - Organosilane precursors for ALD/CVD silicon-containing film applications - Google Patents [patents.google.com]

- 13. The Evolution of Organosilicon Precursors for Low-k Interlayer Dielectric Fabrication Driven by Integration Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. pcbiochemres.com [pcbiochemres.com]

- 17. Control of Ziegler–Natta catalyst activity by the structural design of alkoxysilane-based external donors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 19. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 20. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 21. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 22. scs.illinois.edu [scs.illinois.edu]

- 23. researchgate.net [researchgate.net]

- 24. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. uanlch.vscht.cz [uanlch.vscht.cz]

- 27. gelest.com [gelest.com]

- 28. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 29. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 30. masterorganicchemistry.com [masterorganicchemistry.com]

- 31. chem.libretexts.org [chem.libretexts.org]

- 32. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 33. pubs.rsc.org [pubs.rsc.org]

- 34. chemguide.co.uk [chemguide.co.uk]

- 35. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

Dichlorodicyclopentylsilane: A Technical Guide for Researchers

IUPAC Name: dichloro(dicyclopentyl)silane

This technical guide provides an in-depth overview of dichlorodicyclopentylsilane, a key organosilicon compound primarily utilized as a chemical intermediate in catalysis and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical properties, synthesis, applications, and safety considerations.

Chemical and Physical Properties

Dichlorodicyclopentylsilane is a transparent liquid characterized by its two cyclopentyl groups and two chlorine atoms attached to a central silicon atom. These bulky cyclopentyl groups impart specific steric properties that are crucial for its primary applications. A summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of Dichlorodicyclopentylsilane

| Property | Value |

| IUPAC Name | dichloro(dicyclopentyl)silane |

| Synonyms | Dicyclopentyldichlorosilane, Dichlorodicyclopentylsilane |

| CAS Number | 139147-73-2 |

| Molecular Formula | C₁₀H₁₈Cl₂Si |

| Molecular Weight | 237.24 g/mol |

| Appearance | Transparent liquid |

| Boiling Point | 264.855 °C (at 760 mmHg) |

| Density | 1.096 g/mL |

| Refractive Index | 1.491 |

| Flash Point | 108.852 °C |

Synthesis of Dichlorodicyclopentylsilane

The most common and established method for synthesizing dichlorodicyclopentylsilane is through a Grignard reaction. This involves the reaction of a cyclopentyl magnesium halide (a Grignard reagent) with silicon tetrachloride.[1] The bulky cyclopentyl groups replace two of the chlorine atoms on the silicon tetrachloride molecule.

Experimental Protocol: Grignard Synthesis

This protocol describes a representative procedure for the synthesis of dichlorodicyclopentylsilane based on established Grignard reaction methodologies with silicon tetrachloride.

Materials:

-

Magnesium turnings

-

Cyclopentyl bromide (or chloride)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Silicon tetrachloride (SiCl₄)

-

Iodine crystal (for initiation)

-

Nitrogen or Argon gas (for inert atmosphere)

-

Standard glassware for air-sensitive reactions (Schlenk line, three-neck flask, dropping funnel, condenser)

Procedure:

-

Grignard Reagent Preparation:

-

All glassware must be thoroughly dried to exclude moisture.

-

In a three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

A solution of cyclopentyl bromide in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is exothermic and should be controlled with an ice bath to maintain a gentle reflux.

-

Once the magnesium has been consumed, the Grignard reagent (cyclopentylmagnesium bromide) is formed.

-

-

Reaction with Silicon Tetrachloride:

-

The Grignard reagent solution is cooled in an ice-salt bath.

-

A solution of silicon tetrachloride in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent with vigorous stirring. A 2:1 molar ratio of Grignard reagent to silicon tetrachloride is targeted.

-

The reaction is highly exothermic and the addition rate should be carefully controlled to maintain a low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

-

Work-up and Purification:

-

The reaction mixture is carefully poured onto a mixture of crushed ice and a dilute acid (e.g., hydrochloric acid) to quench the reaction and dissolve the magnesium salts.

-

The organic layer is separated using a separatory funnel.

-

The aqueous layer is extracted with diethyl ether to recover any dissolved product.

-

The combined organic layers are washed with water and then with a saturated brine solution.

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

The solvent is removed by rotary evaporation.

-

The crude dichlorodicyclopentylsilane is then purified by fractional distillation under reduced pressure.

-

Applications

While direct applications in drug development are not prominent in the literature, dichlorodicyclopentylsilane serves as a critical precursor in fields that are relevant to the broader chemical and pharmaceutical industries.

Precursor for Ziegler-Natta Catalyst Components

The primary application of dichlorodicyclopentylsilane is in the synthesis of dicyclopentyldimethoxysilane. This is achieved by reacting dichlorodicyclopentylsilane with methanol. Dicyclopentyldimethoxysilane is a widely used external electron donor in Ziegler-Natta catalyst systems for the polymerization of propylene.[2][3] The bulky cyclopentyl groups on the silicon atom play a crucial role in controlling the stereochemistry of the polypropylene, leading to polymers with high isotacticity and desirable material properties.[2][3][4]

Silylating Agent in Organic Synthesis

Due to the presence of reactive Si-Cl bonds and sterically demanding cyclopentyl groups, dichlorodicyclopentylsilane has potential as a silylating agent. Silylating agents are used in organic synthesis to protect reactive functional groups, such as alcohols, amines, and thiols, by converting them into silyl ethers, silylamines, or silyl thioethers, respectively.[5][6][7] The bulky dicyclopentylsilyl group can offer different selectivity and stability compared to more common silyl protecting groups.

Safety and Handling

Dichlorodicyclopentylsilane is a hazardous chemical and must be handled with appropriate safety precautions.

-

Corrosive: It causes severe skin burns and eye damage.[4]

-

Reacts with Water: It reacts with water and moisture to produce hydrogen chloride gas, which is corrosive and toxic.[3]

-

Handling: All manipulations should be carried out in a well-ventilated fume hood.[3][8] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[4][8] An inert atmosphere is required for reactions and storage to prevent degradation and reaction with moisture.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong oxidizing agents.[3][8]

Visualized Workflows

Synthesis of Dichlorodicyclopentylsilane

The following diagram illustrates the logical workflow for the Grignard synthesis of dichlorodicyclopentylsilane.

References

- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 4. real.mtak.hu [real.mtak.hu]

- 5. researchgate.net [researchgate.net]

- 6. Silylation Reagents - Regis Technologies [registech.com]

- 7. nbinno.com [nbinno.com]

- 8. Control of Ziegler–Natta catalyst activity by the structural design of alkoxysilane-based external donors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Synthesis of Dicyclopentyldichlorosilane via Grignard Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dicyclopentyldichlorosilane, a key intermediate in the production of various organosilicon compounds. The synthesis is achieved through the well-established Grignard reaction, a powerful tool in organometallic chemistry for the formation of carbon-silicon bonds. This document details the experimental protocol, presents key quantitative data, and illustrates the reaction pathway and workflow through diagrams.

Overview of the Synthesis

The synthesis of this compound involves the reaction of a cyclopentyl Grignard reagent, typically cyclopentylmagnesium chloride or bromide, with silicon tetrachloride. The stoichiometry of the reaction is critical to favor the formation of the desired dichlorosilane and minimize the production of mono-, tri-, and tetra-substituted silanes. A common strategy to achieve this selectivity is the reverse addition of the Grignard reagent to a solution of silicon tetrachloride.

Quantitative Data

A summary of the key physical and chemical properties of the reactants and the final product is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₈Cl₂Si |

| Molecular Weight | 237.24 g/mol |

| Boiling Point | 264.86 °C at 760 mmHg[1] |

| Density | 1.096 g/mL[1] |

| Refractive Index | 1.491[1] |

| Appearance | Transparent liquid[1] |

Table 2: Properties of Key Reactants

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| Cyclopentyl Chloride | C₅H₉Cl | 104.57 | Starting material for Grignard reagent |

| Magnesium Turnings | Mg | 24.31 | Metal for Grignard reagent formation |

| Silicon Tetrachloride | SiCl₄ | 169.90 | Silicon source |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous solvent |

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound via the Grignard reaction. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware to prevent the quenching of the Grignard reagent.

Preparation of Cyclopentylmagnesium Chloride

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 50.2 g (2.1 moles) of magnesium turnings.

-

Add approximately 100 mL of anhydrous tetrahydrofuran (THF) to the flask to cover the magnesium.

-

In the dropping funnel, prepare a solution of 211 g (2.018 moles) of cyclopentyl chloride in 900 mL of anhydrous THF.

-

Add a small portion of the cyclopentyl chloride solution (approximately 10-15 mL) to the magnesium turnings to initiate the reaction. Initiation may be indicated by a slight warming of the flask or the appearance of a cloudy solution. If the reaction does not start, a small crystal of iodine can be added as an initiator.

-

Once the reaction has initiated, add the remaining cyclopentyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Synthesis of this compound

-

In a separate, large, flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of 170 g (1.001 moles) of silicon tetrachloride in 500 mL of anhydrous THF.

-

Cool the silicon tetrachloride solution in an ice bath.

-

Slowly add the previously prepared cyclopentylmagnesium chloride solution to the stirred silicon tetrachloride solution via the dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition to control the exothermic reaction and improve selectivity.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours.

Work-up and Purification

-

The reaction mixture will contain the desired this compound and precipitated magnesium salts (MgCl₂).

-

Filter the mixture through a fritted glass funnel under an inert atmosphere to remove the magnesium salts.

-

Wash the collected magnesium salts with anhydrous THF to recover any entrained product.

-

Combine the filtrate and the washings.

-

Remove the THF solvent by distillation under reduced pressure.

-

The crude this compound can be purified by fractional distillation under vacuum to obtain the final product.

Mandatory Visualizations

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for this compound synthesis.

Caption: Experimental workflow for this compound synthesis.

References

An In-depth Technical Guide to the Synthesis of Dicyclopentyldichlorosilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for dicyclopentyldichlorosilane, a key intermediate in the development of advanced organosilicon materials. The document details the core precursors, reaction mechanisms, and experimental considerations for the two principal synthetic methodologies: the Grignard reaction and hydrosilylation. All quantitative data is presented in structured tables for comparative analysis, and detailed representative experimental protocols are provided. Furthermore, logical diagrams of the synthesis pathways are included to facilitate a clear understanding of the chemical transformations.

Introduction to this compound Synthesis

This compound [(C₅H₉)₂SiCl₂] is a valuable organosilane monomer utilized in the synthesis of specialized polymers and as a reagent in organic chemistry. The two bulky cyclopentyl groups attached to the silicon atom impart unique steric and electronic properties to the resulting materials. The synthesis of this compound is primarily achieved through two well-established chemical transformations: the reaction of a cyclopentyl Grignard reagent with a silicon tetrachloride precursor, and the platinum-catalyzed hydrosilylation of cyclopentene with dichlorosilane. The choice of synthetic route often depends on the availability of starting materials, desired scale, and safety considerations.

Synthesis via Grignard Reaction

The Grignard reaction provides a robust and versatile method for the formation of carbon-silicon bonds.[1][2] In this approach, a cyclopentylmagnesium halide (Grignard reagent) is prepared from cyclopentyl halide and magnesium metal. This organometallic reagent then acts as a nucleophile, displacing two chloride ions from a silicon tetrachloride molecule to form the desired this compound.

Precursors for the Grignard Synthesis of this compound

| Precursor | Chemical Formula | Role | Key Considerations |

| Cyclopentyl Halide | C₅H₉X (X = Cl, Br) | Grignard Reagent Precursor | Cyclopentyl bromide is generally more reactive than cyclopentyl chloride for Grignard reagent formation. |

| Magnesium | Mg | Reducing Agent | Use of high-purity magnesium turnings is crucial. Activation with iodine or 1,2-dibromoethane may be necessary to initiate the reaction.[1] |

| Silicon Tetrachloride | SiCl₄ | Silicon Source | A highly reactive and moisture-sensitive liquid. Stoichiometry must be carefully controlled to favor disubstitution. |

| Anhydrous Ether | (C₂H₅)₂O or THF | Solvent | Essential for stabilizing the Grignard reagent. Tetrahydrofuran (THF) is often preferred due to its higher boiling point and better solvating power for magnesium halides.[2] |

Representative Experimental Protocol for Grignard Synthesis

Note: This is a representative protocol adapted from the synthesis of analogous diorganodichlorosilanes and should be optimized for specific laboratory conditions.[3] All procedures must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

Step 1: Preparation of Cyclopentylmagnesium Halide

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and cooled under a stream of nitrogen.

-

Magnesium turnings (e.g., 1.2 equivalents) are placed in the flask.

-

A small amount of anhydrous diethyl ether or THF is added to cover the magnesium.

-

A solution of cyclopentyl halide (e.g., 1.0 equivalent) in the anhydrous solvent is prepared in the dropping funnel.

-

A small portion of the cyclopentyl halide solution is added to the magnesium. The reaction is initiated, which may be evidenced by bubbling or a change in color. Gentle warming or the addition of an iodine crystal may be required to start the reaction.[1]

-

Once initiated, the remaining cyclopentyl halide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete consumption of the magnesium.

Step 2: Reaction with Silicon Tetrachloride

-

The freshly prepared Grignard reagent is cooled in an ice bath.

-

A solution of silicon tetrachloride (e.g., 0.5 equivalents) in anhydrous diethyl ether or THF is prepared in a separate dropping funnel.

-

The silicon tetrachloride solution is added dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[1]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

Step 3: Work-up and Purification

-

The reaction mixture, containing precipitated magnesium salts, is filtered under an inert atmosphere.

-

The filter cake is washed with anhydrous solvent to recover any entrained product.

-

The solvent is removed from the combined filtrate by distillation.

-

The crude this compound is purified by fractional distillation under reduced pressure.[4][5][6][7]

Logical Diagram of Grignard Synthesis Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. gelest.com [gelest.com]

- 3. benchchem.com [benchchem.com]

- 4. Purification by Fractional distillation/crystallisation (Procedure) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 5. Purification [chem.rochester.edu]

- 6. How To [chem.rochester.edu]

- 7. longdom.org [longdom.org]

Spectroscopic Characterization of Dicyclopentyldichlorosilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic properties of dicyclopentyldichlorosilane (C₁₀H₁₈Cl₂Si). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from analogous structures and established spectroscopic principles. It also outlines detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of similar organosilicon compounds and known spectroscopic correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.8 - 1.9 | Multiplet | 4H | CH₂ (α to Si) |

| ~1.5 - 1.7 | Multiplet | 8H | CH₂ (β to Si) |

| ~1.3 - 1.5 | Multiplet | 4H | CH₂ (γ to Si) |

| ~1.1 - 1.3 | Multiplet | 2H | CH (methine) |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~45 - 50 | CH (methine) |

| ~27 - 30 | CH₂ (α to Si) |

| ~26 - 28 | CH₂ (β, γ to Si) |

Table 3: Predicted ²⁹Si NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) |

| ~30 - 40 |

Vibrational Spectroscopy

Table 4: Predicted Infrared (IR) and Raman Active Vibrational Modes

| Wavenumber (cm⁻¹) | Assignment | Intensity (IR) | Intensity (Raman) |

| 2950 - 2850 | C-H stretch (cyclopentyl) | Strong | Strong |

| 1450 - 1470 | CH₂ scissoring (cyclopentyl) | Medium | Medium |

| 800 - 850 | Si-C stretch | Strong | Medium |

| 500 - 600 | Si-Cl stretch (asymmetric) | Strong | Weak |

| 450 - 550 | Si-Cl stretch (symmetric) | Medium | Strong |

Mass Spectrometry

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Abundance (%) | Assignment |

| 236 | Moderate | [M]⁺ (with ³⁵Cl₂) |

| 238 | Moderate | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |

| 240 | Low | [M+4]⁺ (with ³⁷Cl₂) |

| 201 | High | [M - Cl]⁺ |

| 169 | High | [M - C₅H₉]⁺ |

| 69 | High | [C₅H₉]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ²⁹Si NMR spectra to elucidate the chemical structure.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pipettes

Instrumentation:

-

A 300-500 MHz NMR spectrometer equipped with a broadband probe.

Procedure:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a standard one-pulse ¹H spectrum with the following typical parameters:

-

Pulse width: 30-45°

-

Spectral width: 10-15 ppm

-

Acquisition time: 2-4 s

-

Relaxation delay: 1-5 s

-

Number of scans: 8-16

-

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C spectrum with the following typical parameters:

-

Pulse width: 30-45°

-

Spectral width: 200-250 ppm

-

Acquisition time: 1-2 s

-

Relaxation delay: 2-5 s

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

-

-

²⁹Si NMR Acquisition:

-

Switch the spectrometer to the ²⁹Si channel.

-

Acquire a proton-decoupled ²⁹Si spectrum. Due to the low natural abundance and negative gyromagnetic ratio of ²⁹Si, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be used to enhance the signal.

-

Typical parameters for a standard ²⁹Si experiment:

-

Pulse width: 45-90°

-

Spectral width: -150 to 50 ppm

-

Relaxation delay: 10-30 s (due to long relaxation times)

-

Number of scans: 4096 or higher

-

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound

-

Salt plates (NaCl or KBr) or an ATR accessory

-

Solvent for cleaning (e.g., dry hexane or dichloromethane)

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer, preferably with a dry air or nitrogen purge.

Procedure (using an ATR accessory):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Apply a small drop of this compound directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue.

Raman Spectroscopy

Objective: To obtain complementary vibrational information, particularly for symmetric vibrations.

Materials:

-

This compound

-

Glass capillary tube or NMR tube

Instrumentation:

-

Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

Procedure:

-

Sample Preparation: Fill a clean glass capillary tube or an NMR tube with liquid this compound.

-

Spectrum Acquisition:

-

Place the sample in the spectrometer's sample holder.

-

Focus the laser onto the sample.

-

Acquire the Raman spectrum over a suitable range (e.g., 3500-100 cm⁻¹).

-

Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

This compound

-

A suitable volatile solvent (e.g., dichloromethane or hexane) if using direct injection.

Instrumentation:

-

A mass spectrometer with an electron ionization (EI) source, coupled with a Gas Chromatograph (GC-MS) or a direct insertion probe.

Procedure (using GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar column like DB-1 or DB-5) and a temperature program to separate the compound from any impurities.

-

-

MS Detection:

-

The eluent from the GC is directed into the EI source of the mass spectrometer.

-

Acquire mass spectra over a mass range of m/z 40-500.

-

Typical EI source parameters: ionization energy of 70 eV.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Unveiling the Electronic Landscape of Dicyclopentyldichlorosilane: A Theoretical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Dicyclopentyldichlorosilane (DCPDCS), a member of the organosilane family, holds significant interest due to its potential applications in materials science and as a precursor in chemical synthesis. Understanding its electronic structure is paramount for predicting its reactivity, stability, and interaction with other molecules. This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the electronic properties of DCPDCS, offering a foundational resource for researchers in the field.

While specific experimental and theoretical studies on the electronic structure of this compound are not extensively available in peer-reviewed literature, this guide outlines the established computational methodologies that are routinely and effectively applied to similar organosilicon compounds. By following these protocols, researchers can generate valuable data to inform their work.

Molecular Geometry and Optimization

The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a computational process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy conformation of the molecule. For this compound, this involves optimizing the positions of the silicon, chlorine, carbon, and hydrogen atoms until a stable structure is found.

A proposed workflow for this process is illustrated below:

Figure 1: A generalized workflow for the geometry optimization of this compound.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Predicted Value (B3LYP/6-311G(d,p)) |

| Bond Lengths (Å) | |

| Si-Cl | 2.07 |

| Si-C | 1.88 |

| C-C (cyclopentyl) | 1.54 - 1.55 |

| C-H | 1.10 |

| **Bond Angles (°) ** | |

| Cl-Si-Cl | 108.5 |

| C-Si-C | 112.0 |

| Cl-Si-C | 109.0 |

| C-C-C (cyclopentyl) | 104.0 - 105.0 |

Note: The values in this table are hypothetical and represent typical ranges observed for similar molecules. Actual values would need to be calculated using the described methods.

Electronic Properties: Frontier Molecular Orbitals

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[1] A smaller gap suggests higher reactivity.

Table 2: Calculated Electronic Properties of this compound

| Property | Predicted Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Note: These are representative values and would be outputs of a quantum chemical calculation.

The distribution of electron density in these orbitals provides insight into the reactive sites of the molecule.

Atomic Charges and Electrostatic Potential

To understand the charge distribution within this compound, methods such as Mulliken population analysis can be employed. This analysis assigns a partial charge to each atom, revealing the electrophilic and nucleophilic centers. The silicon atom, bonded to two electronegative chlorine atoms, is expected to carry a significant positive charge, making it a likely site for nucleophilic attack. Conversely, the chlorine atoms will be electron-rich.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) indicate electron-rich areas, while positive potential regions (blue) are electron-poor.[2]

Detailed Methodologies

A robust theoretical study of this compound would employ Density Functional Theory (DFT), a computational method that has proven to be highly effective for studying organosilicon compounds.

Experimental Protocol: Computational DFT Study

-

Software Selection: Utilize a well-established quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Model Building: Construct an initial 3D model of the this compound molecule.

-

Method and Basis Set Selection:

-

Method: Density Functional Theory (DFT) is recommended for a good balance of accuracy and computational cost.

-

Functional: The B3LYP hybrid functional is a widely used and reliable choice for main group elements.

-

Basis Set: A Pople-style basis set such as 6-311G(d,p) provides a good description of the electronic structure, including polarization functions (d,p) for heavier atoms and hydrogen.

-

-

Geometry Optimization: Perform a full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface.

-

Frequency Analysis: Calculate the vibrational frequencies at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). This step also provides theoretical infrared (IR) and Raman spectra.

-

Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain detailed electronic properties, including:

-

Molecular orbital energies (HOMO, LUMO).

-

Mulliken atomic charges.

-

Molecular Electrostatic Potential (MEP).

-

-

Data Analysis and Visualization:

-

Tabulate all quantitative data (bond lengths, angles, energies, charges).

-

Visualize the optimized structure, HOMO and LUMO orbitals, and the MEP map.

-

The logical relationship for analyzing the electronic structure is depicted in the following diagram:

Figure 2: Logical flow from an optimized geometry to the prediction of chemical reactivity.

By applying these established theoretical methods, researchers can gain significant insights into the electronic structure of this compound, paving the way for its effective utilization in various scientific and industrial applications.

References

Dicyclopentyldichlorosilane: A Comprehensive Technical Guide to Safe Handling and Utilization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclopentyldichlorosilane (CAS No. 139147-73-2) is a reactive organosilicon compound with significant applications in materials science and catalysis, notably as an external electron donor in Ziegler-Natta polymerization for producing polyolefins with specific properties.[1][2] Its utility is predicated on its reactivity, which also necessitates stringent safety protocols for handling. This technical guide provides an in-depth overview of the safety data, handling precautions, experimental protocols, and analytical methodologies for this compound to ensure its safe and effective use in a laboratory setting.

Safety Data and Hazard Identification

This compound is a corrosive and water-reactive substance that requires careful handling in a controlled laboratory environment. The primary hazards are associated with its reactivity towards moisture, which results in the release of corrosive hydrogen chloride (HCl) gas, and its potential to cause severe skin burns and eye damage.

GHS Hazard Classification

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)

-

Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)

-

Hazardous to the Aquatic Environment, Long-term Hazard: Category 2 (Toxic to aquatic life with long lasting effects)

(Based on data for analogous dichlorosilanes and information from safety data sheets.)

Hazard Statements (H-Statements)

-

H314: Causes severe skin burns and eye damage.

-

H411: Toxic to aquatic life with long lasting effects.

Precautionary Statements (P-Statements)

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

P405: Store locked up.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling and for designing experimental procedures.

| Property | Value | Reference |

| CAS Number | 139147-73-2 | [3][4] |

| Molecular Formula | C₁₀H₁₈Cl₂Si | [3][4] |

| Molecular Weight | 237.24 g/mol | [3][4] |

| Appearance | Transparent liquid | [3] |

| Boiling Point | 105-107 °C at 10 mmHg | [4] |

| Density | 1.110 g/mL | [4] |

| Flash Point | 84 °C (183 °F) | [4] |

| Vapor Pressure | 1.7-2.6 Pa at 20-25 °C | [4] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. | [4] |

| Solubility | Soluble in anhydrous organic solvents like hexane and toluene. | [5] |

Handling Precautions and Personal Protective Equipment (PPE)

Due to its reactivity, this compound must be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture. Standard Schlenk line or glovebox techniques are required.

Engineering Controls

-

Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Inert Atmosphere: A glovebox or Schlenk line is mandatory for the transfer and use of this reagent to exclude atmospheric moisture.

-

Safety Shower and Eyewash Station: Must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield are essential.

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

-

Lab Coat: A flame-retardant lab coat should be worn.

-

Clothing: Wear long pants and closed-toe shoes.

-

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an acid gas cartridge is necessary.

Experimental Protocols

The following sections provide detailed model protocols for the use of this compound in a research setting.

General Workflow for Handling this compound

Model Experimental Protocol: Use as an External Electron Donor in Propylene Polymerization

This protocol is a representative example of how this compound is used in a catalytic reaction.

-

Catalyst Preparation:

-

Under an inert nitrogen atmosphere in a glovebox, add the solid Ziegler-Natta catalyst component (e.g., a MgCl₂-supported TiCl₄ catalyst) to a dried reaction flask equipped with a magnetic stir bar.

-

-

Reagent Addition:

-

Add a solution of triethylaluminum (TEAL) in anhydrous heptane to the reaction flask.

-

Separately, prepare a solution of this compound in anhydrous heptane.

-

Add the this compound solution to the reaction flask containing the catalyst and TEAL.

-

-

Polymerization:

-

Seal the reaction flask and remove it from the glovebox.

-

Introduce propylene monomer into the reaction vessel at a controlled pressure and temperature.

-

Allow the polymerization to proceed for the desired time, monitoring the consumption of the monomer.

-

-

Quenching and Work-up:

-

Vent the excess propylene.

-

Carefully quench the reaction by slowly adding acidified ethanol to deactivate the catalyst.

-

Filter the resulting polymer and wash it with ethanol and then water to remove catalyst residues.

-

Dry the polymer product under vacuum.

-

Quenching and Disposal of Unused this compound

Unused this compound and reaction residues must be quenched safely before disposal.

-

Dilution: Dilute the this compound with an inert, high-boiling point solvent such as toluene or hexane.

-

Slow Addition to a Quenching Agent: Slowly add the diluted solution to a stirred, cooled (ice bath) flask containing a large excess of a proton source such as isopropanol or a dilute solution of aqueous ammonium chloride. The reaction is exothermic and will produce HCl gas, so this must be done in a fume hood with vigorous stirring.

-

Neutralization: After the initial vigorous reaction has subsided, slowly add water to ensure complete hydrolysis. Neutralize the acidic solution with a base such as sodium bicarbonate.

-

Disposal: The neutralized aqueous and organic layers should be separated and disposed of as hazardous waste according to institutional guidelines.

Analytical Protocols for Purity Assessment

Ensuring the purity of this compound is critical for its successful application. The following are model protocols for its analysis.

Gas Chromatography (GC)

Principle: GC separates volatile compounds based on their partitioning between a stationary phase and a mobile phase. This method is suitable for determining the purity and identifying volatile impurities.

Instrumentation:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD). A mass spectrometer (MS) can be used for definitive identification of impurities.

-

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.

-

Injector: A split/splitless injector is typically used.

Methodology:

-

Sample Preparation: Due to the moisture sensitivity of this compound, sample preparation should be conducted under an inert atmosphere. Dilute a small amount of the sample in anhydrous hexane or toluene.

-

GC Conditions (Starting Point):

-

Injector Temperature: 250 °C

-

Oven Program:

-

Initial Temperature: 80 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Final Hold: 5 minutes

-

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate.

-

Detector Temperature: 300 °C

-

-

Analysis: Inject the prepared sample into the GC. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure and purity of a compound by observing the magnetic properties of atomic nuclei. ¹H, ¹³C, and ²⁹Si NMR are all valuable for characterizing this compound.

Methodology:

-

Sample Preparation: In a glovebox, dissolve approximately 10-20 mg of this compound in about 0.6 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. The NMR tube should be flame-dried or oven-dried before use.

-

Acquisition:

-

¹H NMR: Expected signals will be in the aliphatic region, corresponding to the cyclopentyl protons.

-

¹³C NMR: Expected signals will correspond to the different carbon environments in the cyclopentyl rings.

-

²⁹Si NMR: A single peak is expected, and its chemical shift will be characteristic of a dichlorosilane.

-

Expected Chemical Shifts (Predicted):

-

¹H NMR (in CDCl₃): Multiplets in the range of 1.5-2.0 ppm.

-

¹³C NMR (in CDCl₃): Signals for the cyclopentyl carbons are expected in the range of 25-35 ppm.

-

²⁹Si NMR (in CDCl₃): The chemical shift is expected to be in the range of +30 to +40 ppm relative to TMS.

Toxicology and Environmental Fate

Toxicology Summary

Specific toxicological data for this compound is limited. However, due to its rapid hydrolysis to form HCl, the primary toxicological concern is its corrosive nature. Inhalation of vapors can cause severe irritation to the respiratory tract.[6] Skin and eye contact will result in severe burns. Ingestion would cause severe damage to the gastrointestinal tract. Based on studies of analogous chlorosilanes, acute toxicity is primarily driven by the corrosive effects of the hydrolysis products.[6]

Environmental Fate

This compound is not expected to persist in the environment.[7] If released into water or moist soil, it will rapidly hydrolyze to form dicyclopentylsilanediol and hydrochloric acid. Due to this rapid hydrolysis, bioaccumulation is not a concern. However, the immediate release of HCl can lower the pH of the surrounding environment, posing a risk to aquatic life.[6]

Conclusion

This compound is a valuable reagent in chemical synthesis, but its hazardous properties demand rigorous adherence to safety protocols. This guide provides a comprehensive framework for its safe handling, use, and analysis. Researchers, scientists, and drug development professionals should use this information in conjunction with their institution's safety policies and procedures to ensure a safe and productive laboratory environment. Always consult the most recent Safety Data Sheet from the supplier before use.

References

- 1. mdpi.com [mdpi.com]

- 2. Control of Ziegler–Natta catalyst activity by the structural design of alkoxysilane-based external donors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | 139147-73-2 [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. Methyldichlorosilane | CH3SiHCl2 | CID 6376 - PubChem [pubchem.ncbi.nlm.nih.gov]

Dichloro(dicyclopentyl)silane: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Physicochemical Properties, Synthesis, and Potential Applications of a Versatile Organosilane

Abstract

Dichloro(dicyclopentyl)silane (C₁₀H₁₈Cl₂Si) is a cyclic organosilane compound with potential applications in organic synthesis and materials science, including the pharmaceutical industry. Its reactive dichlorosilyl group, combined with the steric bulk of the dicyclopentyl moieties, imparts unique chemical characteristics. This technical guide provides a comprehensive overview of the known physical and chemical properties of dichloro(dicyclopentyl)silane, a detailed experimental protocol for its synthesis via a Grignard reaction, and a discussion of its potential applications in drug development, particularly in the surface modification of drug delivery systems. While specific experimental spectroscopic data for this compound is not widely available, this guide serves as a foundational resource for researchers and professionals interested in its further investigation and application.

Physicochemical Properties

Dichloro(dicyclopentyl)silane is a transparent liquid at room temperature.[1] The physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈Cl₂Si | [1] |

| Molecular Weight | 237.24 g/mol | [1] |

| Appearance | Transparent liquid | [1] |

| Boiling Point | 264.855 °C (at 760 mmHg) | [1] |

| Density | 1.096 g/mL | [1] |

| Refractive Index | 1.491 | [1] |

| Flash Point | 108.852 °C | [1] |

| Vapor Pressure | 0.016 mmHg (at 25 °C) | [1] |

| CAS Number | 139147-73-2 | [1] |

Chemical Properties and Reactivity

The key chemical feature of dichloro(dicyclopentyl)silane is the presence of two reactive silicon-chlorine bonds. These bonds are susceptible to nucleophilic attack, making the compound a versatile intermediate for the synthesis of other organosilane derivatives.

Hydrolysis: Like other chlorosilanes, dichloro(dicyclopentyl)silane is expected to react readily with water and other protic solvents. This hydrolysis reaction would lead to the formation of dicyclopentylsilanediol and hydrochloric acid. This reactivity necessitates handling the compound under anhydrous conditions to prevent decomposition.

Reactivity with Nucleophiles: The Si-Cl bonds can be readily displaced by a variety of nucleophiles, such as alcohols, amines, and organometallic reagents. This allows for the introduction of a wide range of functional groups onto the silicon atom, making it a valuable building block in organic synthesis. For example, it can be methoxylated by reaction with methyl alcohol to form dicyclopentyldimethoxysilane.[2]

Experimental Protocols

Synthesis of Dichloro(dicyclopentyl)silane via Grignard Reaction

The synthesis of dichloro(dicyclopentyl)silane can be achieved through the reaction of a cyclopentyl magnesium halide (a Grignard reagent) with silicon tetrachloride.[2][3] This method allows for the formation of the silicon-carbon bonds.

Reaction Scheme:

2 C₅H₉MgBr + SiCl₄ → (C₅H₉)₂SiCl₂ + 2 MgBrCl

Materials:

-

Cyclopentyl bromide

-

Magnesium turnings

-

Silicon tetrachloride (SiCl₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be flame-dried and cooled under an inert atmosphere (nitrogen or argon).

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to the flask to initiate the reaction.

-

Prepare a solution of cyclopentyl bromide in anhydrous diethyl ether or THF in the dropping funnel.

-

Add a small amount of the cyclopentyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Silicon Tetrachloride:

-

Cool the freshly prepared Grignard reagent solution in an ice bath.

-

Prepare a solution of silicon tetrachloride in anhydrous diethyl ether or THF in the dropping funnel.

-

Add the silicon tetrachloride solution dropwise to the stirred and cooled Grignard reagent. A 2:1 molar ratio of Grignard reagent to silicon tetrachloride should be used to favor the formation of the disubstituted product.

-

A vigorous reaction will occur. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

-

-

Work-up and Purification:

-

The reaction mixture will contain precipitated magnesium salts. These can be removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate by distillation.

-

The crude dichloro(dicyclopentyl)silane is then purified by fractional distillation under reduced pressure.

-

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of dichloro(dicyclopentyl)silane.

Spectroscopic Analysis (Predicted)

1H NMR:

-

A complex multiplet in the region of 1.0-2.0 ppm corresponding to the methylene protons of the two cyclopentyl rings.

-

A potential downfield shift for the protons on the carbon atom directly attached to the silicon, though this may be part of the larger multiplet.

13C NMR:

-

Multiple signals in the aliphatic region (approximately 20-40 ppm) corresponding to the different carbon environments within the cyclopentyl rings.

-

A signal for the carbon atom directly bonded to the silicon atom, which would be expected to be shifted slightly downfield.

IR Spectroscopy:

-

Strong C-H stretching vibrations around 2850-2950 cm⁻¹.

-

Si-Cl stretching vibrations, typically observed in the region of 450-650 cm⁻¹.

-

Characteristic bending vibrations for the cyclopentyl rings.

Mass Spectrometry:

-

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 236, corresponding to the molecular weight of the compound with the most common isotopes (¹²C, ¹H, ³⁵Cl, ²⁸Si).

-

The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.

-

Fragmentation patterns would likely involve the loss of cyclopentyl groups and chlorine atoms.

Applications in Drug Development

While direct applications of dichloro(dicyclopentyl)silane in drug development are not yet widely documented, its chemical properties suggest several potential uses, primarily centered around the surface modification of drug delivery systems. Organosilicon compounds are increasingly being explored in medicine and biotechnology for their unique properties.[4]

Surface Modification of Nanoparticles

The reactive Si-Cl bonds of dichloro(dicyclopentyl)silane allow for its covalent attachment to the surface of various inorganic nanoparticles (e.g., silica, titania, iron oxide) that possess surface hydroxyl groups. This surface modification can impart hydrophobicity to the nanoparticles, which can be advantageous in several drug delivery scenarios.

Potential Benefits:

-

Enhanced Loading of Hydrophobic Drugs: The hydrophobic surface created by the dicyclopentyl groups can improve the loading capacity of poorly water-soluble drugs onto the nanoparticle carrier.

-

Controlled Release: The hydrophobic layer can act as a barrier to modulate the release rate of encapsulated drugs, potentially leading to sustained-release formulations.

-

Improved Stability: The silane coating can protect the nanoparticle core from degradation in biological environments.

-

Biocompatibility: The biocompatibility of dicyclopentylsilane derivatives would need to be thoroughly investigated, but organosilicon compounds, in general, have shown promise in biomedical applications.[4]

Mechanism of Surface Modification:

The surface modification process involves the hydrolysis of the Si-Cl bonds by surface hydroxyl groups or trace water, followed by condensation to form stable Si-O-nanoparticle linkages.